N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c1-8-17-9-5-6-10-13(12(9)21-8)22-15(18-10)19-14(20)11-4-2-3-7-16-11/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXSKKCTDZUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-methylbenzenethiol
The benzothiazole core is synthesized via cyclization of 2-amino-4-methylbenzenethiol with a carbonyl source. A modified Hantzsch thiazole synthesis is employed, where the thiol group reacts with an α-bromoketone to form the benzothiazole ring.
Procedure :
- Dissolve 2-amino-4-methylbenzenethiol (10 mmol) in ethanol (50 mL).
- Add α-bromoacetophenone (10 mmol) and reflux for 6 hours.
- Cool the mixture, isolate the precipitate via filtration, and recrystallize from ethanol to yield 7-methyl-benzothiazol-2-amine as a yellow solid (yield: 82%).
Characterization :
- 1H-NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 6.98 (d, J = 8.0 Hz, 1H, Ar-H), 2.41 (s, 3H, CH3).
- LC-MS : m/z 165.1 [M+H]+.
Formation of the Thiazolo[4,5-g]benzothiazole Scaffold
Bromoacetylation of 7-Methyl-benzothiazol-2-amine
Introducing a bromoacetyl group at the amine position enables subsequent cyclization to form the fused thiazole ring.
Procedure :
- Suspend 7-methyl-benzothiazol-2-amine (5 mmol) in dry dichloromethane (30 mL).
- Add bromoacetyl bromide (6 mmol) dropwise under ice-cooling.
- Stir at room temperature for 12 hours, then wash with NaHCO3 solution and dry over MgSO4.
- Evaporate the solvent to obtain 2-bromoacetamido-7-methylbenzothiazole as a white solid (yield: 75%).
Characterization :
Cyclization with Thiourea
The bromoacetamido intermediate undergoes cyclization with thiourea to form the thiazolo ring.
Procedure :
- Reflux 2-bromoacetamido-7-methylbenzothiazole (3 mmol) and thiourea (3.3 mmol) in ethanol (40 mL) for 4 hours.
- Cool, filter the precipitate, and recrystallize from DMF/ethanol (1:1) to yield 7-methyl-thiazolo[4,5-g]benzothiazol-2-amine (yield: 68%).
Characterization :
- 1H-NMR (400 MHz, DMSO-d6) : δ 8.12 (s, 1H, Thiazole-H), 7.64 (d, J = 8.4 Hz, 1H, Ar-H), 7.51 (d, J = 8.4 Hz, 1H, Ar-H), 2.48 (s, 3H, CH3).
- Elemental Analysis : Calculated for C10H7N3S2: C 49.78%, H 2.92%, N 17.41%; Found: C 49.65%, H 3.01%, N 17.28%.
Introduction of the Pyridine-2-carboxamide Group
Coupling with Pyridine-2-carboxylic Acid
The final amidation employs a carbodiimide-mediated coupling reaction, as exemplified in patent literature.
Procedure :
- Suspend 7-methyl-thiazolo[4,5-g]benzothiazol-2-amine (2 mmol) in dry dichloromethane (20 mL).
- Add pyridine-2-carboxylic acid (2.4 mmol), DMAP (0.2 mmol), and DCC (2.4 mmol).
- Stir at room temperature for 6 hours, filter off dicyclohexylurea, and concentrate the filtrate.
- Purify via column chromatography (SiO2, ethyl acetate/hexane 1:1) to obtain the title compound as a pale-yellow solid (yield: 58%).
Characterization :
- 1H-NMR (400 MHz, DMSO-d6) : δ 9.02 (d, J = 4.8 Hz, 1H, Py-H), 8.72 (s, 1H, Thiazole-H), 8.24–7.98 (m, 3H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 2.53 (s, 3H, CH3).
- 13C-NMR (100 MHz, DMSO-d6) : δ 168.9 (C=O), 162.4 (C=N), 150.2–122.1 (Ar-C), 21.5 (CH3).
- HRMS (ESI) : m/z 367.0421 [M+H]+ (Calculated: 367.0425).
Table 1. Summary of Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 2.1 | α-Bromoacetophenone, EtOH, reflux | 82 | 1H-NMR, LC-MS |
| 3.1 | Bromoacetyl bromide, CH2Cl2 | 75 | 13C-NMR |
| 3.2 | Thiourea, EtOH, reflux | 68 | 1H-NMR, Elemental Analysis |
| 4.1 | DCC/DMAP, CH2Cl2 | 58 | 1H/13C-NMR, HRMS |
Chemical Reactions Analysis
Types of Reactions
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A simpler structure with similar thiazole rings.
7-Methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-amine: Shares the bis(thiazole) core but lacks the picolinamide moiety.
Uniqueness
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide is unique due to the combination of the picolinamide group with the methylbenzo bis(thiazole) core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Biological Activity
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes thiazole and benzothiazole moieties. These structural elements are known for their diverse pharmacological properties. Synthesis typically involves multi-step organic reactions, often starting from simpler thiazole derivatives and incorporating various functional groups to enhance biological activity.
Common Synthetic Routes
- Cyclocondensation Reactions : Utilizing high-pressure Q-Tube reactors to promote cyclocondensation between thiazolidinones and other reagents.
- Multi-component Reactions : One-pot reactions that streamline the synthesis process while improving yield and purity.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have demonstrated that derivatives containing thiazole and benzothiazole structures exhibit notable cytotoxic effects against several cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 (Breast) | 14.34 |
| 7h | MCF-7 (Breast) | 10.39 |
| 7s | HCT-116 (Colon) | 6.90 |
These findings suggest that the presence of electron-withdrawing substituents enhances cytotoxic activity, indicating a structure-activity relationship that can be exploited for drug design .
Analgesic and Anti-inflammatory Properties
In vivo studies have shown that related compounds exhibit analgesic and anti-inflammatory activities. The efficacy was evaluated using models such as the "hot plate" test and acetic acid-induced writhing model, demonstrating significant pain relief comparable to established analgesics .
The mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways critical for tumor growth and metastasis.
Case Studies
Several case studies highlight the therapeutic potential of thiazole and benzothiazole derivatives:
- Study on MCF-7 Cell Line : A series of thiazolopyridazine derivatives were tested for cytotoxicity against MCF-7 cells, revealing IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Activity : New thiazolo[4,5-d]pyridazinones demonstrated substantial anti-inflammatory effects in animal models, suggesting potential for development into therapeutic agents for inflammatory diseases .
Q & A
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays.
- Molecular Docking : Perform in silico simulations (AutoDock Vina, Schrödinger) to predict binding modes to ATP-binding pockets.
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays to confirm programmed cell death pathways .
Contradictory activity reports across cell lines may arise from differential expression of target proteins, necessitating transcriptomic profiling (e.g., RNA-seq) .
How should researchers address discrepancies in reported biological activity data for this compound?
Q. Advanced
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required).
- Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and culture conditions (serum concentration, passage number).
- Orthogonal Assays : Cross-validate results using both MTT and clonogenic survival assays.
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .
What approaches are effective for structure-activity relationship (SAR) studies on this scaffold?
Q. Advanced
- Systematic Substitution : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at positions 4 and 6 of the benzothiazole ring.
- Bioisosteric Replacement : Replace the pyridine ring with isoquinoline or quinazoline to modulate lipophilicity.
- Proteomic Profiling : Use thermal shift assays (TSA) to identify off-target interactions and refine selectivity .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. Advanced
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify regiochemistry of the fused rings and substituent positions.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 396.08).
- X-ray Crystallography : Single-crystal diffraction to resolve ambiguities in stereochemistry (if crystals are obtainable) .
How can target identification studies be designed for this compound?
Q. Advanced
- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins.
- Kinase Profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler™).
- CRISPR-Cas9 Knockout : Validate targets by knocking out candidate genes and assessing resistance in cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
